N'-[(4-methylphenyl)methyl]-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide
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Overview
Description
N'-[(4-methylphenyl)methyl]-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a thiophene ring, a pyrrolidine ring, and an oxalamide group, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-[(4-methylphenyl)methyl]-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide typically involves multiple steps. The process begins with the preparation of the thiophene-2-ylsulfonyl pyrrolidine intermediate. This intermediate is then reacted with 4-methylbenzylamine and oxalyl chloride under controlled conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N'-[(4-methylphenyl)methyl]-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxalamide group can be reduced to form amines.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the oxalamide group can produce primary or secondary amines.
Scientific Research Applications
N'-[(4-methylphenyl)methyl]-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N'-[(4-methylphenyl)methyl]-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide involves its interaction with specific molecular targets. The thiophene ring and pyrrolidine ring can interact with enzymes or receptors, modulating their activity. The oxalamide group can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N1-(4-methylbenzyl)-N2-(pyrrolidin-2-ylmethyl)oxalamide: Lacks the thiophene-2-ylsulfonyl group.
N1-(benzyl)-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide: Lacks the 4-methyl group on the benzyl ring.
Uniqueness
N'-[(4-methylphenyl)methyl]-N-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}ethanediamide is unique due to the presence of the thiophene-2-ylsulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with specific molecular targets, making it a valuable molecule for various applications.
Properties
IUPAC Name |
N'-[(4-methylphenyl)methyl]-N-[(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S2/c1-14-6-8-15(9-7-14)12-20-18(23)19(24)21-13-16-4-2-10-22(16)28(25,26)17-5-3-11-27-17/h3,5-9,11,16H,2,4,10,12-13H2,1H3,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUGULBJIJAFCSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NCC2CCCN2S(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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